molecular formula C9H11NO B1664570 2-Phenylpropionaldehyde oxime CAS No. 59647-78-8

2-Phenylpropionaldehyde oxime

Cat. No.: B1664570
CAS No.: 59647-78-8
M. Wt: 149.19 g/mol
InChI Key: SETWHVMVMWYJQA-UHFFFAOYSA-N
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Description

2-Phenylpropionaldehyde oxime, also known as 2-Methyl-2-phenylacetaldehyde oxime, is an organic compound with the molecular formula C9H11NO. It is a derivative of 2-Phenylpropionaldehyde, where the aldehyde group is converted into an oxime group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpropionaldehyde oxime can be synthesized through the condensation of 2-Phenylpropionaldehyde with hydroxylamine. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpropionaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides, amines, and other nucleophilic species.

Major Products Formed

Scientific Research Applications

2-Phenylpropionaldehyde oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its characteristic odor.

Mechanism of Action

The mechanism of action of 2-Phenylpropionaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpropionaldehyde: The parent compound, which lacks the oxime group.

    Phenylacetaldehyde oxime: A similar oxime derivative with a different alkyl chain.

    Hydroxylamine derivatives: Other compounds containing the hydroxylamine functional group.

Uniqueness

2-Phenylpropionaldehyde oxime is unique due to its specific structure, which combines the phenylpropionaldehyde backbone with the oxime functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

59647-78-8

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

N-(2-phenylpropylidene)hydroxylamine

InChI

InChI=1S/C9H11NO/c1-8(7-10-11)9-5-3-2-4-6-9/h2-8,11H,1H3

InChI Key

SETWHVMVMWYJQA-UHFFFAOYSA-N

SMILES

CC(C=NO)C1=CC=CC=C1

Isomeric SMILES

CC(/C=N/O)C1=CC=CC=C1

Canonical SMILES

CC(C=NO)C1=CC=CC=C1

Appearance

Solid powder

Key on ui other cas no.

59647-78-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Phenylpropionaldehyde oxime;  AI3-13013;  AI3 13013;  AI313013

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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